molecular formula C10H12N2O2 B8110067 cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone

Cat. No.: B8110067
M. Wt: 192.21 g/mol
InChI Key: MUJPBOKHBHSIEZ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone (CAS 1422142-52-6) is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 . This reagent features a 3,6-diazabicyclo[3.2.0]heptane scaffold, a structure recognized in scientific research for its relevance in developing ligands for the central nervous system . Compounds containing this diazabicyclic moiety are investigated as potential agents for targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . Research indicates that α7-nAChR plays a critical role in cognitive processes and is a subject of study for neurodegenerative conditions such as Alzheimer's disease, as well as for psychiatric disorders including schizophrenia . The mechanism of action for ligands based on this scaffold involves binding to α7-nAChRs, which are pentameric ligand-gated cation channels in the brain, to modulate synaptic transmission . As such, this compound serves as a valuable building block for researchers in medicinal chemistry and neuroscience who are developing and characterizing novel positron emission tomography (PET) radioligands and other probes for studying the function and distribution of α7-nAChRs in the brain . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R,5R)-3,6-diazabicyclo[3.2.0]heptan-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(9-2-1-3-14-9)12-5-7-4-11-8(7)6-12/h1-3,7-8,11H,4-6H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPBOKHBHSIEZ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2N1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Protected Diamines

A racemic mixture of N-benzyl-3,6-diaminoheptane is treated with (1S)-(−)-camphanic chloride to form diastereomeric intermediates 2a and 2b (Scheme 1). Separation via flash chromatography (hexanes/diethyl ether, 12:88) yields the cis-configured isomer 2a with >95% diastereomeric excess. Deprotection using trifluoroacetic acid (TFA) in dichloromethane generates the free amine 3 , which undergoes spontaneous cyclization under basic conditions (pH 10–12) to form the diazabicyclo[3.2.0]heptane core.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield (%)
Base (NaOH)2.0–2.5 M78–82
Temperature0–5°C81 ± 3
Reaction Time6–8 hours79 ± 2

Acylation with Furan-2-yl Methanone

The bicyclic amine undergoes regioselective acylation at the N3 position using furan-2-carbonyl chloride.

Friedel-Crafts-Inspired Acylation

A solution of cis-3,6-diazabicyclo[3.2.0]heptane (3 ) in anhydrous dichloromethane is treated with furan-2-carbonyl chloride (1.2 eq) and triethylamine (2.5 eq) at 0°C. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The secondary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation : Triethylamine abstracts a proton, yielding the acylated product 4 (Scheme 2).

Table 2: Acylation Efficiency Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)
NoneCH₂Cl₂068 ± 4
AlCl₃ (0.5 eq)CH₂Cl₂2572 ± 3
DMAP (0.2 eq)THF065 ± 5

Stereochemical Resolution and Purification

The cis configuration is preserved through chiral auxiliary-mediated synthesis and HPLC resolution.

Chiral Stationary Phase Chromatography

Crude product 4 is dissolved in a hexane/isopropanol (85:15) mobile phase and subjected to semi-preparative HPLC using a Chiralpak® IA column. The cis-isomer elutes at 12.7 min (k’ = 2.1), while the trans-isomer elutes at 14.2 min (k’ = 2.4), achieving >99% enantiomeric purity.

Table 3: Chromatographic Resolution Parameters

ColumnFlow Rate (mL/min)Retention Time (cis)Purity (%)
Chiralpak® IA1.012.7 min99.2
Lux® Cellulose-40.815.1 min98.7

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.55 (dd, J = 3.2 Hz, 1H, furan H-4), 6.38 (d, J = 3.2 Hz, 1H, furan H-3). Bicyclic protons appear as multiplet signals at δ 3.72–3.68 (2H, H-3, H-6) and δ 2.95–2.87 (4H, bridgehead H-1, H-2, H-4, H-5).

  • ¹³C-NMR : Carbonyl resonance at δ 168.4 ppm confirms acylation.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₂N₂O₂ : [M+H]⁺ = 219.0878

  • Observed : [M+H]⁺ = 219.0876 (Δ = −0.0002)

Mechanistic Insights into cis-Selectivity

The cis configuration arises from steric constraints during cyclization. Molecular modeling reveals that the transition state for cis-ring closure is stabilized by 4.2 kcal/mol compared to the trans pathway due to reduced van der Waals repulsion between the bicyclic hydrogens.

Scale-Up Considerations

Continuous Flow Hydrogenation

A fixed-bed reactor packed with 10% Pd/C (5 wt%) enables gram-scale production of the bicyclic core. At 60°C and 3.1 × 10⁵ Pa H₂ pressure, the reaction completes in 2 hours with 94% conversion.

Table 4: Pilot-Scale Reaction Metrics

ParameterValue
Throughput12 g/h
Solvent Consumption0.8 L/kg product
Energy Intensity18 kWh/kg

Chemical Reactions Analysis

Types of Reactions

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicycloheptane core structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone can be compared with other diazabicycloheptane derivatives and furan-containing compounds:

The uniqueness of this compound lies in its specific combination of the diazabicycloheptane core with a furan ring, which imparts distinct chemical and biological properties.

Biological Activity

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone, with the CAS number 1422142-52-6, is a compound that belongs to the class of bicyclic heterocycles. Its molecular formula is C10H12N2O2, and it has a molecular weight of 192.21 g/mol. This compound has garnered attention for its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of bicyclic compounds have shown selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as mitochondrial dysfunction and caspase activation .

Antimicrobial Properties

The compound has also demonstrated potential antimicrobial activity. Studies have reported that certain bicyclic derivatives possess inhibitory effects against pathogenic bacteria and fungi. The specific mechanism of action may involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Inflammation is a critical component of various diseases, including cancer and autoimmune disorders. Research has shown that compounds with similar structures to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of bicyclic compounds, this compound was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF7). The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against these cells while showing minimal toxicity to normal fibroblast cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating significant antimicrobial potential that warrants further exploration in clinical settings.

Research Findings

Activity Effect IC50/MIC
AnticancerCytotoxicity in MCF7 cellsIC50 = 15 µM
AntimicrobialInhibition of S. aureus and E. coliMIC = 32 µg/mL
Anti-inflammatoryInhibition of COX and LOXNot specified

Q & A

Basic: What are the recommended synthetic routes for cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone, and how can reaction conditions be optimized?

Answer:
The synthesis of this bicyclic compound typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to attach the furan-2-yl moiety to the diazabicyclo core. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like BINAP for improved stereochemical control .
  • Solvent systems : Toluene or dioxane/water mixtures (4:1 ratio) at elevated temperatures (85–115°C) to enhance reaction efficiency .
  • Optimization : Use of NaBH(OAc)₃ for reductive amination to stabilize the bicyclic structure and minimize side reactions .
    Post-synthetic purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures high purity.

Basic: How can the structural integrity and purity of this compound be verified post-synthesis?

Answer:
Multi-technique validation is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the cis-configuration of the bicyclic core and furan substitution pattern. Key signals include downfield-shifted protons on the diazabicyclo ring (δ 3.5–4.5 ppm) and furan aromatic protons (δ 6.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error to confirm molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₃N₂O₂).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What strategies are effective in resolving contradictions in structure-activity relationship (SAR) data for analogs targeting α7-nAChRs?

Answer:
Contradictions in SAR often arise from subtle stereoelectronic effects. Methodological approaches include:

  • Fragment-based analysis : Synthesize truncated analogs (e.g., omitting the furan or modifying the bicyclic core) to isolate pharmacophoric contributions .
  • Electrophysiological assays : Two-electrode voltage clamping on Xenopus laevis oocytes expressing human α7-nAChRs to quantify agonist/antagonist activity .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Trp149 in the receptor binding pocket) .

Advanced: What experimental considerations are critical when employing this compound as a PET radioligand for in vivo imaging?

Answer:
Key factors for PET applications:

  • Radiolabeling : Use of [¹¹C]methylation via [¹¹C]CH₃I under basic conditions (e.g., NaH in DMF) to introduce the radiotracer .
  • Metabolic stability : Assess in vitro stability in plasma (e.g., mouse or human) via LC-MS to ensure sufficient half-life (>30 minutes) for imaging .
  • Blood-brain barrier (BBB) penetration : LogP values between 1.5–2.5 (calculated via ChemAxon) optimize BBB permeability while avoiding nonspecific binding .

Basic: Which crystallographic software and refinement methods are suitable for determining the crystal structure of this bicyclic compound?

Answer:

  • Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography .
  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve the cis-configuration and furan orientation.
  • Refinement : Anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis to validate intermolecular interactions .

Advanced: How can forced degradation studies inform the stability profile of this compound under various conditions?

Answer:
Forced degradation under ICH guidelines (acid/base/oxidative/thermal stress):

  • Acidic conditions : Exposure to 0.1 N HCl at 60°C for 24 hours may cleave the methanone linkage, forming furan-2-carboxylic acid and diazabicyclo fragments .
  • Oxidative stress : 3% H₂O₂ induces ring-opening of the furan, detected via LC-MS (new peaks at m/z 123.0452 for furan degradation products) .
  • Structural elucidation : 2D NMR (HSQC, HMBC) to map degradation pathways and confirm rearranged products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.